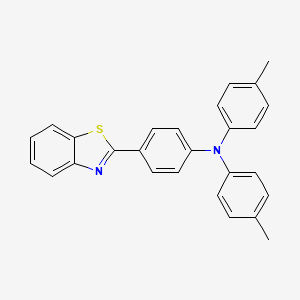
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions . Another method involves the cyclization of thioamides or the use of carbon dioxide as a raw material in the presence of catalysts like diethylsilane .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free conditions or the use of green chemistry principles to minimize environmental impact. For example, the use of silica-supported sodium hydrogen sulfate as a catalyst under solvent-free conditions has been reported to be efficient .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a component in electroluminescent devices.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit light upon excitation .
Comparaison Avec Des Composés Similaires
2-Arylbenzothiazoles: Known for their anticancer and antibacterial activities.
Benzimidazole Derivatives: Exhibiting a wide range of biological activities, including antiviral and antifungal properties.
Benzoxazole Compounds: Used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of a benzothiazole ring with an aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Propriétés
Numéro CAS |
144970-63-8 |
|---|---|
Formule moléculaire |
C27H22N2S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C27H22N2S/c1-19-7-13-22(14-8-19)29(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-28-25-5-3-4-6-26(25)30-27/h3-18H,1-2H3 |
Clé InChI |
XOSUXHTTXZAPFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


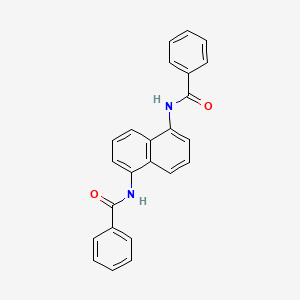
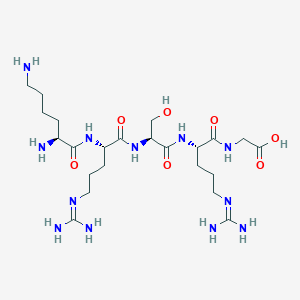



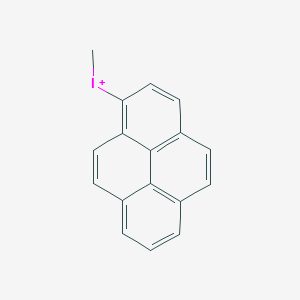
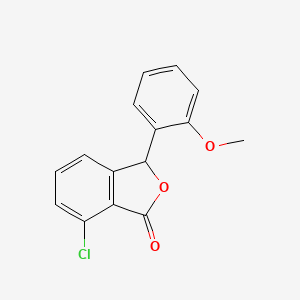
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)

![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
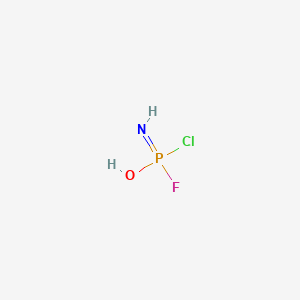
![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
